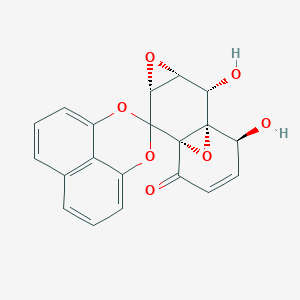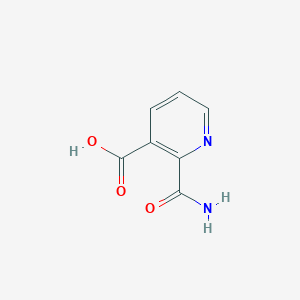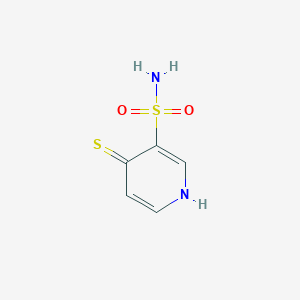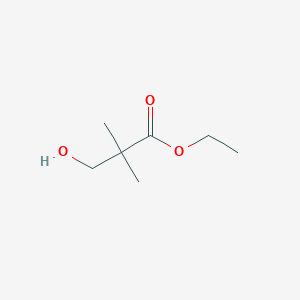
双环氧化衣霉素
描述
Cladospirone bisepoxide is a fungal metabolite belonging to the spirobisnaphthalene family. It is produced by the fungus Cladosporium chlorocephalum and has been identified as a regio-isomer of diepoxin z. This compound is characterized by its unique spiroketal structure, which consists of a 1,8-dihydroxynaphthalene-derived spiroketal unit linked to a second oxidized naphthalene moiety .
科学研究应用
Cladospirone bisepoxide has several scientific research applications:
Chemistry: It is used as a model compound to study the biosynthesis and chemical synthesis of spirobisnaphthalenes.
Biology: The compound exhibits selective antibiotic activity against several bacteria and fungi, making it a valuable tool for studying microbial interactions and antibiotic resistance.
Medicine: Cladospirone bisepoxide has shown potential as an anti-tumor agent and a germination inhibitor, which could be explored for therapeutic applications.
作用机制
Target of Action
Cladospirone bisepoxide is a selective antibiotic agent . It shows bacteriostatic and antifungal effects against some species . It also inhibits germination in Lepidium sativum , indicating its potential role in controlling the growth and development of certain plants.
Mode of Action
Its antibiotic and antifungal activities suggest that it likely interacts with specific targets in bacteria and fungi to inhibit their growth
Biochemical Pathways
Cladospirone bisepoxide is a member of the spirobisnaphthalenes, a group of compounds known for their antitumor, antifungal, and antibacterial activity . The biosynthesis of Cladospirone bisepoxide involves the polyketide origin of both naphthalene units, as demonstrated by 13C NMR spectral analysis . The compound is the last product of a stepwise oxygenation that starts with the oxidative coupling of two 1,8-dihydroxynaphthalene (DHN) molecules .
Pharmacokinetics
It is known to be soluble in dmso , which may influence its bioavailability and distribution in biological systems.
Result of Action
The result of Cladospirone bisepoxide’s action is the inhibition of growth in certain bacteria, fungi, and plants . This suggests that the compound may induce changes at the molecular and cellular levels that disrupt normal biological processes, leading to growth inhibition.
Action Environment
The action of Cladospirone bisepoxide may be influenced by various environmental factors. For instance, the compound is derived from the fungus Sphaeropsidales sp. , suggesting that its production and activity may be affected by the conditions in which this fungus grows. Furthermore, the compound’s solubility in DMSO may affect its stability and efficacy in different environments.
准备方法
Synthetic Routes and Reaction Conditions: The biosynthesis of cladospirone bisepoxide involves the polyketide pathway. The fungus Sphaeropsidales sp. (strain F-24’707) is cultivated in a medium containing 13C-labeled acetate. The production of cladospirone bisepoxide starts at about 31 hours and reaches a maximum after 47 hours. The compound is isolated from the culture broth after homogenization in the presence of ethyl acetate and centrifugation to remove insoluble material. The organic layer is then extracted twice with ethyl acetate, combined, dried over anhydrous sodium sulfate, and evaporated to dryness. Repeated silica gel chromatography followed by a chromatography step using Sephadex LH-20 yields pure cladospirone bisepoxide, which crystallizes from methanol .
Industrial Production Methods: Optimization of media and fermentation conditions can achieve a titer of up to 1.5 grams per liter on a shake level and 1.16 grams per liter on a bioreactor scale .
化学反应分析
Types of Reactions: Cladospirone bisepoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique spiroketal structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize cladospirone bisepoxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced spiroketal forms .
相似化合物的比较
Cladospirone bisepoxide is unique due to its spiroketal structure and selective antibiotic activity. Similar compounds include:
Palmarumycin C12: Another member of the spirobisnaphthalene family, known for its antibiotic properties.
Diepoxin z: A regio-isomer of cladospirone bisepoxide with similar biological activities.
Spiroxin A: A related compound with a spiroketal structure, exhibiting antifungal activity.
The uniqueness of cladospirone bisepoxide lies in its specific biosynthetic pathway and its potent activity against a broad spectrum of microorganisms .
属性
IUPAC Name |
(1'S,2'S,3'R,5'R,7'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15-17,21,23H/t12-,15+,16-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWGMDYISSBOED-CCNMWVGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)OC4(C5C(O5)C(C67C4(O6)C(=O)C=CC7O)O)OC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)[C@@H]([C@@]67[C@@]4(O6)C(=O)C=C[C@@H]7O)O)OC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cladospirone bisepoxide and where is it found?
A1: Cladospirone bisepoxide is a novel fungal metabolite first isolated from a coelomycete fungus. [] This fungus, identified as Sphaeropsidales sp. (strain F-24'707), produces cladospirone bisepoxide in significant amounts under optimized fermentation conditions. [, ]
Q2: What is known about the biosynthesis of Cladospirone bisepoxide?
A2: Research using 13C-labeled acetate feeding experiments has revealed that both naphthalene units of cladospirone bisepoxide originate from polyketide pathways. [] Furthermore, the epoxide oxygens are derived from atmospheric oxygen, confirmed through cultivation in an 18O2-enriched atmosphere. [] Interestingly, the carbonyl oxygen of the compound is believed to originate from water through oxygen atom exchange. [] Studies with tricyclazole, an inhibitor of 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis, suggest a connection between cladospirone bisepoxide biosynthesis and DHN melanin pathways. []
Q3: Does Cladospirone bisepoxide exhibit any biological activities?
A3: Yes, cladospirone bisepoxide displays selective antibiotic activity. It inhibits the growth of several bacteria and fungi, and effectively hinders the germination of Lepidium sativum (garden cress) at low concentrations. []
Q4: Have any structural analogs of Cladospirone bisepoxide been discovered?
A4: Yes, manipulating the culture conditions of Sphaeropsidales sp. (strain F-24'707), specifically employing static surface cultures, has led to the discovery of eight new spirobisnaphthalenes, designated as cladospirones B to I (8−15). [] These compounds, alongside seven previously known spirobisnaphthalenes, highlight the remarkable diversity within this class of secondary metabolites. [] Some of these analogs, such as Cladospirones C and D, have also demonstrated antibiotic activity against bacteria and algae. []
Q5: What is the significance of Cladospirone bisepoxide and its analogs in natural product chemistry?
A5: The discovery of cladospirone bisepoxide and its analogs underscores the incredible chemical diversity found within the spirobisnaphthalene family. Despite their relatively small carbon skeletons, these compounds exhibit a wide array of stereochemical configurations and oxygen substitution patterns. [] This makes them a fascinating subject for studying the biosynthetic capabilities of fungi and exploring their potential as novel bioactive compounds.
Q6: Has UV mutagenesis been used to study Cladospirone bisepoxide production?
A6: Yes, UV mutagenesis of the Sphaeropsidales sp. (strain F-24'707) resulted in a mutant strain (F-24′707y) that no longer produced cladospirone bisepoxide but instead generated a novel 14-membered macrolide called mutolide. [] This finding highlights the potential of mutagenesis techniques to uncover cryptic biosynthetic pathways and generate new chemical diversity from microbial sources. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)

![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)

![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)





